5-[1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide
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Overview
Description
“5-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-(2-PHENYLETHYL)PENTANAMIDE” is a complex organic compound that features a quinazolinone core, a furan ring, and a phenylethyl group. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-(2-PHENYLETHYL)PENTANAMIDE” would likely involve multiple steps, including:
- Formation of the quinazolinone core through cyclization reactions.
- Introduction of the furan ring via a coupling reaction.
- Attachment of the phenylethyl group through an amide bond formation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various derivatives.
Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology
Due to its structural features, the compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
The compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Known for their diverse biological activities.
Furan derivatives: Often used in pharmaceuticals and agrochemicals.
Phenylethyl amides: Common in various bioactive compounds.
Uniqueness
The unique combination of a quinazolinone core, a furan ring, and a phenylethyl group in “5-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-(2-PHENYLETHYL)PENTANAMIDE” may confer distinct biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C28H30N4O5 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
5-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C28H30N4O5/c33-25(29-16-15-21-9-2-1-3-10-21)14-6-7-17-31-27(35)23-12-4-5-13-24(23)32(28(31)36)20-26(34)30-19-22-11-8-18-37-22/h1-5,8-13,18H,6-7,14-17,19-20H2,(H,29,33)(H,30,34) |
InChI Key |
FHDFLBRUPOHHOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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